(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
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Overview
Description
“®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” is a chemical compound that is used as a building block in research . It has a molecular formula of C12H14N2S and a molecular weight of 218.32 .
Molecular Structure Analysis
The molecular structure of “®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
“®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” has a molecular weight of 218.32 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis Techniques
The synthesis of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives has been achieved through copper- and palladium-catalyzed cross-coupling reactions. These methods involve the coupling of trans-1,2-diiodoalkenes, 1H-benzo[d]imidazole-2-thiols, and halobenzenes, yielding various 3-substituted and 2,3-disubstituted benzo[4,5]imidazo[2,1-b]thiazoles in moderate to excellent yields (Shen et al., 2017).
Potential Antitumor Applications
Compounds synthesized from imidazo[2,1-b]thiazoles have been evaluated for their antitumor activities. For instance, guanylhydrazones derived from imidazo[2,1-b]thiazoles showed significant antitumor effects and the ability to induce apoptosis in certain cell lines (Andreani et al., 2005).
Chemical Properties and Reactions
The preparation of imidazo[2,1-b]thiazole derivatives through a variety of chemical reactions has been extensively studied. For instance, one-pot synthesis methods have been developed to create imidazo[2,1-b]thiazoles and benzo[d]thiazolo[3,2-a]imidazoles (Mir et al., 2014). Additionally, the synthesis of 6,7-dialkoxy-2-arylmethylidene-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3]thiazol-3-ones has been achieved, with these compounds exhibiting anti-inflammatory activity (Labanauskas et al., 2000).
Sensor Applications
A sensor based on imidazo[2,1-b]thiazole was designed for the recognition and differentiation of Al3+, F−, and PPi. This sensor shows potential for practical applications in detecting these ions in various environments, including tap water (Consty et al., 2020).
Cytotoxicity Evaluation
Studies on the cytotoxicities of imidazo[2,1-b][1,3]thiazole derivatives against cancer and non-cancer cell lines have been conducted. These studies provide insights into the potential therapeutic uses of these compounds in cancer treatment (Meriç et al., 2008).
Corrosion Inhibition
Imidazo[2,1-b]thiazole derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid. These studies are significant in understanding the materials' protective qualities in corrosive environments (Lgaz et al., 2020).
Mechanism of Action
Target of Action
The primary target of ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target through a series of molecular interactions. It binds to the active site of the enzyme, likely through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions . This binding disrupts the normal function of the enzyme, leading to an inhibition of the biosynthesis of pantothenate .
Biochemical Pathways
The inhibition of pantothenate synthetase affects the biosynthesis of coenzyme A, a vital cofactor in numerous enzymatic reactions. This disruption can lead to a cascade of effects on various biochemical pathways within the bacterium, ultimately inhibiting its growth and proliferation .
Result of Action
The compound has been found to display potent activity against Mycobacterium tuberculosis. For instance, one derivative of the compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . These results suggest that the compound’s action leads to a significant inhibition of bacterial growth.
Biochemical Analysis
Biochemical Properties
®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole has been evaluated for its antitubercular activity . It interacts with various enzymes and proteins, including Pantothenate synthetase of Mycobacterium tuberculosis . The nature of these interactions is complex and involves binding interactions with these biomolecules .
Cellular Effects
The effects of ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole on cells are primarily related to its antitubercular activity . It influences cell function by inhibiting the growth of Mycobacterium tuberculosis . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole exerts its effects at the molecular level through binding interactions with biomolecules, such as Pantothenate synthetase . This leads to enzyme inhibition, which in turn can cause changes in gene expression .
Properties
IUPAC Name |
(2R)-2-propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8(2)9-7-14-10-5-3-4-6-11(10)15-12(14)13-9/h3-6,8-9H,7H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFXELMCDBIMBQ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN2C3=CC=CC=C3SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN2C3=CC=CC=C3SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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